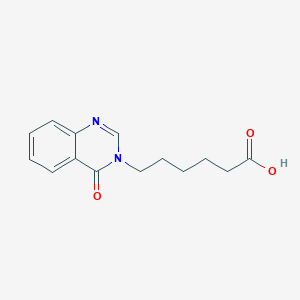

6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid is a compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds that have shown a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid typically involves the annulation of o-amino benzamides with thiols. This one-pot intermolecular reaction is efficient and does not require transition metals or external oxidants . The reaction conditions are mild, and the method shows good functional group tolerance, making it suitable for the synthesis of various quinazolinone derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.

Substitution: The hexanoic acid chain can be substituted with different functional groups to create new derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH to maintain the stability of the quinazolinone core.

Major Products

The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups. These derivatives can exhibit different biological activities and physicochemical properties, making them valuable for further research and development.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in pathogens and cancer cells . The compound can impair the integrity of cell membranes, inhibit DNA synthesis, and induce apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoxaline Derivatives: These compounds share a similar core structure and exhibit antibacterial and anticancer activities.

Quinazolin-4(3H)-ones: These derivatives are synthesized via similar synthetic routes and have shown potential as antibacterial agents.

3H-quinazolin-4-ones: These compounds have been studied for their analgesic and anti-inflammatory activities.

Uniqueness

6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid is unique due to its specific structure, which combines the quinazolinone core with a hexanoic acid chain. This unique structure imparts distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.

Activité Biologique

6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid is a compound of interest within medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and nitric oxide synthase inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a quinazoline core that contributes to its biological activity. The compound is characterized by the following chemical structure:

This structure allows for various interactions with biological targets, which are crucial for its pharmacological effects.

Antimicrobial Activity

Research has shown that derivatives of quinazoline compounds exhibit significant antimicrobial properties. In a study evaluating various 4-oxoquinazolin derivatives, several compounds demonstrated potent inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Specifically, this compound was noted for its effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 0.5 µg/mL .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 - 0.5 |

| Escherichia coli | TBD |

| Candida albicans | TBD |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as LoVo and HCT-116. The mechanism of action appears to involve the induction of apoptosis and the modulation of key signaling pathways related to cell survival and proliferation .

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects on colorectal cancer cell lines, derivatives including this compound showed IC50 values significantly lower than those of standard chemotherapeutics like 5-fluorouracil (5-FU), indicating superior antiproliferative effects .

Nitric Oxide Synthase Inhibition

Another notable biological activity of this compound is its role as an inhibitor of nitric oxide synthase (NOS). This property is particularly relevant in the context of inflammatory diseases where excessive nitric oxide production contributes to pathophysiology. The compound has been shown to selectively inhibit inducible NOS (iNOS) and neuronal NOS (nNOS), demonstrating potential therapeutic applications in managing conditions characterized by inflammation .

Table 2: NOS Inhibition Data

| Compound | iNOS Inhibition (%) | nNOS Inhibition (%) |

|---|---|---|

| This compound | TBD | TBD |

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis.

- Anticancer Mechanism : It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- NOS Inhibition : The compound competes with L-arginine at the active site of NOS enzymes, reducing nitric oxide production.

Propriétés

IUPAC Name |

6-(4-oxoquinazolin-3-yl)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-13(18)8-2-1-5-9-16-10-15-12-7-4-3-6-11(12)14(16)19/h3-4,6-7,10H,1-2,5,8-9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWYDYWBVOVLJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.